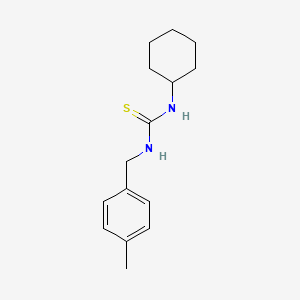![molecular formula C14H20N2O3S B5966890 2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5966890.png)
2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the inhibition of cancer cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for the prevention of cancer metastasis.
実験室実験の利点と制限
One of the advantages of using 2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone in lab experiments is that it has potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on 2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone. One of the directions is to study the structure-activity relationship of this compound to optimize its therapeutic potential. Additionally, it is important to study the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. Furthermore, it is important to study the potential side effects of this compound to ensure its safety for clinical use.
Conclusion:
In conclusion, 2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, and it has several biochemical and physiological effects. However, further research is needed to optimize its therapeutic potential and to ensure its safety for clinical use.
合成法
The synthesis of 2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone has been reported using various methods. One of the most common methods involves the reaction of 2-amino-4-methyl-6-thiouracil with 2-(bromomethyl)-1,4-dioxaspiro[4.5]decane in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the product is obtained in good yield after purification.
科学的研究の応用
2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone has been studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells.
特性
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-7-12(17)16-13(15-10)20-9-11-8-18-14(19-11)5-3-2-4-6-14/h7,11H,2-6,8-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFSUDIJYQUGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B5966808.png)
![ethyl [4-(benzoylamino)-3,5-dimethyl-1H-pyrazol-1-yl]acetate](/img/structure/B5966812.png)
![N-(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)acetamide](/img/structure/B5966819.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5966830.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5966836.png)

![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5966846.png)
![4-benzyl-2-{5-[(methylthio)methyl]-1,2,4-oxadiazol-3-yl}morpholine trifluoroacetate](/img/structure/B5966848.png)
![1-(diethylamino)-3-(2-methoxy-5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966854.png)
![4-(4-ethoxybenzyl)-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B5966861.png)

![N-(4-fluorobenzyl)-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5966885.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-thienylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5966887.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5966892.png)